molecular formula C13H8Cl2O2 B1586552 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 190911-79-6

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1586552
CAS No.: 190911-79-6
M. Wt: 267.1 g/mol
InChI Key: IFTKERBYCONAST-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of two chlorine atoms at the 3’ and 5’ positions on the biphenyl ring and a carboxylic acid group at the 4 position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method involves the use of a Grignard reagent, where 3’,5’-dichlorobiphenyl is reacted with carbon dioxide to form the carboxylic acid. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of biphenyl derivatives with various functional groups.

Scientific Research Applications

3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • 3,5-Dichlorobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 4,4’-Dichlorobiphenyl

Comparison: 3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms and the carboxylic acid group on the biphenyl ring This structural arrangement imparts distinct chemical and physical properties, making it different from other chlorinated biphenyls and benzoic acids

Properties

IUPAC Name

4-(3,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTKERBYCONAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374159
Record name 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190911-79-6
Record name 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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